molecular formula C15H15N3O5S B11476268 2-Amino-7-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-Amino-7-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11476268
M. Wt: 349.4 g/mol
InChI Key: KTXOSSKIPILACW-UHFFFAOYSA-N
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Description

2-AMINO-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that features a unique combination of functional groups, including an amino group, a benzodioxole moiety, and a thiazolopyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions. One common approach is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . Another method involves the use of a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the amino and benzodioxole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-AMINO-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C15H15N3O5S/c1-20-10-6(3-8-11(12(10)21-2)23-5-22-8)7-4-9(19)17-14-13(7)24-15(16)18-14/h3,7H,4-5H2,1-2H3,(H2,16,18)(H,17,19)

InChI Key

KTXOSSKIPILACW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)NC4=C3SC(=N4)N)OCO2)OC

Origin of Product

United States

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